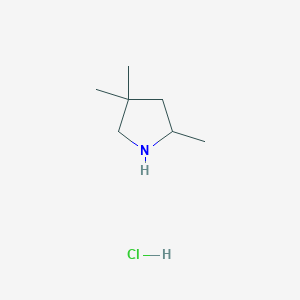

2,4,4-Trimethylpyrrolidine hydrochloride

Description

Contextual Significance within Contemporary Organic Synthesis

The presence of a gem-dimethyl group can have profound effects on the properties and reactivity of a molecule. nih.gov This structural element can:

Induce Conformational Rigidity: The Thorpe-Ingold effect suggests that gem-disubstitution can favor cyclization and restrict conformational flexibility. This can be advantageous in catalysis, where a well-defined catalyst-substrate complex is often crucial for high stereoselectivity. researchgate.net

Enhance Metabolic Stability: In medicinal chemistry, gem-dimethyl groups are often incorporated to block sites of metabolism, thereby increasing the in vivo half-life of a drug candidate. nih.gov

Modulate Lipophilicity: The addition of methyl groups generally increases the lipophilicity of a molecule, which can influence its solubility and ability to cross biological membranes.

The methyl group at the 2-position, adjacent to the nitrogen atom, can also influence the steric environment around the nitrogen, which is critical for its role in catalysis and as a ligand. The interplay of these structural features makes 2,4,4-trimethylpyrrolidine a potentially valuable tool in the hands of synthetic chemists.

Below is a data table outlining the structural features of 2,4,4-trimethylpyrrolidine and their potential implications in organic synthesis.

| Structural Feature | Position | Potential Significance in Organic Synthesis |

| Pyrrolidine (B122466) Ring | Core Scaffold | Foundation for organocatalysts, chiral ligands, and building blocks for complex molecules. mdpi.combohrium.com |

| Methyl Group | C-2 | Influences the steric environment around the nitrogen, potentially impacting catalyst selectivity and reactivity. |

| Gem-dimethyl Group | C-4 | Induces conformational rigidity, enhances metabolic stability, and modulates lipophilicity. nih.gov |

| Hydrochloride Salt | - | Improves handling and stability of the parent amine. |

Historical Development and Evolution of Pyrrolidine Chemistry in Scholarly Literature

The study of pyrrolidine and its derivatives has a rich history, evolving from early investigations of natural products to its current prominent role in asymmetric catalysis.

Early Discoveries: The pyrrolidine ring system was first identified in natural products, most notably in the amino acid proline and in various alkaloids. nih.gov Early synthetic efforts were focused on the preparation and characterization of these naturally occurring compounds.

The Rise of Asymmetric Catalysis: A paradigm shift in pyrrolidine chemistry occurred with the discovery of proline-catalyzed asymmetric reactions. In 1971, the Hajos–Parrish–Eder–Sauer–Wiechert reaction demonstrated the ability of a simple chiral pyrrolidine derivative to catalyze an intramolecular aldol (B89426) reaction with high enantioselectivity. nih.gov This seminal work laid the foundation for the field of organocatalysis.

Modern Organocatalysis: The early 2000s saw a resurgence of interest in pyrrolidine-based organocatalysis, with the work of List and Barbas on intermolecular proline-catalyzed aldol reactions and MacMillan's development of imidazolidinone catalysts. nih.gov This led to an explosion of research into the design and synthesis of new chiral pyrrolidine catalysts for a wide range of asymmetric transformations. mdpi.com

The evolution of pyrrolidine synthesis has also been a key driver of progress in the field. Early methods often relied on harsh conditions and offered limited control over stereochemistry. However, the development of new synthetic methodologies, including multicomponent reactions and catalytic asymmetric methods, has provided access to a diverse array of substituted pyrrolidines with high levels of stereocontrol. tandfonline.comnih.gov

The following table provides a timeline of key milestones in the historical development of pyrrolidine chemistry.

| Year | Milestone | Significance |

| Early 20th Century | Identification of the pyrrolidine ring in natural products like proline. | Established the fundamental importance of the pyrrolidine scaffold in nature. nih.gov |

| 1971 | Discovery of the Hajos–Parrish–Eder–Sauer–Wiechert reaction. | Demonstrated the potential of proline as an asymmetric organocatalyst. nih.gov |

| Early 2000s | Reports on intermolecular proline-catalyzed aldol reactions and the development of imidazolidinone catalysts. | Ignited the modern era of organocatalysis, with pyrrolidine-based catalysts at the forefront. nih.gov |

| 2005 onwards | Development of diarylprolinol silyl (B83357) ether catalysts by Jørgensen and Hayashi. | Expanded the scope and efficiency of pyrrolidine-based organocatalysis. nih.gov |

| Present | Continued development of novel synthetic methods and applications of substituted pyrrolidines. | Pyrrolidines remain a central focus in organic synthesis, medicinal chemistry, and materials science. mdpi.comnbinno.com |

Current Research Trajectories and Future Directions for 2,4,4-Trimethylpyrrolidine Hydrochloride Studies

While direct research on this compound is limited, its structure suggests several promising avenues for future investigation, drawing inspiration from broader trends in pyrrolidine chemistry.

Asymmetric Organocatalysis: A primary area of interest would be the application of chiral 2,4,4-trimethylpyrrolidine as an organocatalyst. The steric bulk of the gem-dimethyl group could lead to unique selectivity profiles in reactions such as Michael additions, aldol reactions, and Mannich reactions. nih.gov Researchers could explore how the conformational constraints imposed by the gem-dimethyl group influence the transition state of catalyzed reactions, potentially leading to higher enantioselectivities.

Chiral Ligands for Metal-Catalyzed Reactions: Substituted pyrrolidines are widely used as chiral ligands in a variety of metal-catalyzed transformations, including hydrogenations, cross-coupling reactions, and cycloadditions. rsc.org The synthesis and evaluation of 2,4,4-trimethylpyrrolidine-based ligands could lead to new catalysts with improved activity and selectivity. The steric and electronic properties of the trimethyl-substituted scaffold could be fine-tuned to optimize performance in specific reactions.

Building Blocks for Bioactive Molecules: The pyrrolidine ring is a common feature in many FDA-approved drugs. nih.gov The unique substitution pattern of 2,4,4-trimethylpyrrolidine could be exploited in the synthesis of novel pharmaceutical candidates. The gem-dimethyl group, in particular, is a known motif for enhancing metabolic stability and modulating pharmacokinetic properties. nih.gov

Probing Structure-Activity Relationships: The systematic study of 2,4,4-trimethylpyrrolidine and its derivatives in various applications would provide valuable insights into structure-activity and structure-selectivity relationships. By comparing its performance to other substituted pyrrolidines, researchers can better understand the role of steric and conformational effects in determining the outcome of chemical reactions.

Future research will likely focus on the development of efficient and stereoselective syntheses of 2,4,4-trimethylpyrrolidine and its derivatives, followed by their systematic evaluation in the areas outlined above. The insights gained from these studies could lead to the development of new and improved catalysts, ligands, and therapeutic agents.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,4,4-trimethylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-4-7(2,3)5-8-6;/h6,8H,4-5H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCCAZVJDWGUNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,4,4 Trimethylpyrrolidine Hydrochloride and Its Stereoisomers

Strategic Development of Synthetic Routes from Diverse Precursors

The efficient synthesis of the 2,4,4-trimethylpyrrolidine core relies on strategic planning, often involving multi-step sequences that commence from readily available starting materials. A notable approach involves a ring contraction strategy, transforming a six-membered piperidine (B6355638) derivative into the desired five-membered pyrrolidine (B122466) ring.

A key process for preparing enantiomerically enriched forms of 2,2,4-trimethylpyrrolidine, the precursor to the hydrochloride salt, starts from 2,2,6,6-tetramethyl-piperidin-4-one. This synthetic pathway involves several key transformations:

Reaction with Chloroform (B151607) and Base: The initial step involves the reaction of 2,2,6,6-tetramethyl-piperidin-4-one or its salt with chloroform in the presence of a base.

Acid-Promoted Ring Contraction: The product from the first step undergoes an acid-catalyzed rearrangement to yield 5,5-dimethyl-3-methylenepyrrolidin-2-one.

Asymmetric Hydrogenation: The exocyclic double bond of 5,5-dimethyl-3-methylenepyrrolidin-2-one is then subjected to asymmetric hydrogenation to introduce the chiral center at the C4 position, producing either (S)- or (R)-3,5,5-trimethyl-pyrrolidin-2-one.

Reduction of the Lactam: The resulting chiral lactam is subsequently reduced to afford the corresponding enantiomer of 2,2,4-trimethylpyrrolidine.

Hydrochloride Salt Formation: Finally, treatment of the chiral amine with an acid, such as hydrochloric acid, yields the desired (S)- or (R)-2,2,4-trimethylpyrrolidine hydrochloride salt.

This strategic sequence allows for the efficient construction of the chiral pyrrolidine skeleton from an achiral precursor.

Mechanistic Pathways in Pyrrolidine Ring Formation

The crucial ring contraction step in the synthesis of 5,5-dimethyl-3-methylenepyrrolidin-2-one from a 2,2,6,6-tetramethyl-piperidin-4-one derivative is believed to proceed through a Favorskii-type rearrangement. The Favorskii rearrangement is a well-established reaction in organic chemistry, typically involving the rearrangement of α-halo ketones in the presence of a base to form carboxylic acid derivatives, often with a change in the carbon skeleton.

In the context of cyclic α-halo ketones, this rearrangement leads to a ring contraction. The proposed mechanism for this specific transformation involves the following key steps:

Enolate Formation: A base abstracts a proton from the α-carbon that does not bear the halogen, leading to the formation of an enolate.

Cyclopropanone (B1606653) Intermediate: The enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the halogen, displacing the halide and forming a bicyclic cyclopropanone intermediate.

Nucleophilic Attack and Ring Opening: A nucleophile, in this case, likely a water molecule or hydroxide (B78521) ion present in the acidic workup, attacks the carbonyl carbon of the strained cyclopropanone ring. This leads to the opening of the three-membered ring to form a more stable carbanion.

Protonation and Rearrangement: Subsequent protonation and rearrangement yield the final ring-contracted product, 5,5-dimethyl-3-methylenepyrrolidin-2-one.

Novel Starting Materials and Reaction Conditions

The development of synthetic routes for 2,4,4-trimethylpyrrolidine hydrochloride has explored the use of various starting materials and reaction conditions to optimize yield, efficiency, and stereoselectivity.

A key starting material in a prominent synthetic route is 2,2,6,6-tetramethyl-piperidin-4-one . This readily available and achiral cyclic ketone serves as the foundational scaffold for the subsequent ring contraction and functionalization steps. The choice of this starting material is strategic due to its symmetrical nature, which simplifies the initial steps of the synthesis before the introduction of chirality.

The reaction conditions for the various steps are critical for the success of the synthesis. For instance, the asymmetric hydrogenation of 5,5-dimethyl-3-methylenepyrrolidin-2-one to introduce the stereocenter at the C4 position requires the use of specific chiral catalysts and optimized hydrogen pressure and temperature to achieve high enantioselectivity. Similarly, the reduction of the lactam functionality in (S)- or (R)-3,5,5-trimethyl-pyrrolidin-2-one is typically carried out using powerful reducing agents like lithium aluminum hydride (LiAlH4) or other metal hydrides under anhydrous conditions to ensure complete conversion to the corresponding pyrrolidine.

The table below summarizes the key transformations and the types of reagents and conditions typically employed in the synthesis of chiral this compound.

| Step | Transformation | Starting Material | Key Reagents and Conditions | Product |

| 1 | Ring Contraction | 2,2,6,6-Tetramethyl-piperidin-4-one | 1. Chloroform, Base; 2. Acid | 5,5-Dimethyl-3-methylenepyrrolidin-2-one |

| 2 | Asymmetric Hydrogenation | 5,5-Dimethyl-3-methylenepyrrolidin-2-one | Chiral Catalyst (e.g., Rhodium-based), H2 | (S)- or (R)-3,5,5-Trimethyl-pyrrolidin-2-one |

| 3 | Lactam Reduction | (S)- or (R)-3,5,5-Trimethyl-pyrrolidin-2-one | Reducing Agent (e.g., LiAlH4) | (S)- or (R)-2,2,4-Trimethylpyrrolidine |

| 4 | Salt Formation | (S)- or (R)-2,2,4-Trimethylpyrrolidine | Hydrochloric Acid | (S)- or (R)-2,2,4-Trimethylpyrrolidine hydrochloride |

Enantioselective and Diastereoselective Synthesis of Chiral this compound Forms

The synthesis of enantiomerically pure forms of this compound is of significant importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Several strategies can be employed to achieve high levels of enantioselectivity and diastereoselectivity in the synthesis of this and other chiral pyrrolidines.

Application of Chiral Auxiliaries in Stereocontrolled Synthesis

One of the most powerful methods for controlling stereochemistry in a synthesis is the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate to direct a subsequent chemical transformation in a stereoselective manner. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.

In the context of synthesizing chiral 2,4,4-trimethylpyrrolidine, a chiral auxiliary could be employed at various stages. For example, a chiral auxiliary could be attached to a precursor molecule to influence the stereochemical outcome of the hydrogenation step that creates the chiral center at the C4 position. The steric bulk and electronic properties of the chiral auxiliary would favor the approach of the hydrogenation catalyst from one face of the molecule over the other, leading to an excess of one enantiomer.

Commonly used chiral auxiliaries in organic synthesis are often derived from readily available natural products such as amino acids, terpenes, or alkaloids. While specific examples of the use of chiral auxiliaries for the direct synthesis of this compound are not extensively documented in the literature, the general principles of this methodology are widely applicable to the synthesis of chiral pyrrolidines.

Asymmetric Catalysis for Enantiopure this compound Production

Asymmetric catalysis is a highly efficient method for the synthesis of enantiomerically enriched compounds. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other.

In the synthesis of this compound, asymmetric catalysis is a key strategy for introducing the stereocenter at the C4 position. The asymmetric hydrogenation of the achiral intermediate, 5,5-dimethyl-3-methylenepyrrolidin-2-one, is a prime example of this approach. Chiral transition metal catalysts, often based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands, are commonly employed for this type of transformation.

The choice of the chiral ligand is crucial for achieving high enantioselectivity. The ligand's structure creates a well-defined chiral pocket around the metal center, which dictates the stereochemical outcome of the hydrogenation.

The table below provides examples of chiral ligand types that are commonly used in asymmetric hydrogenation reactions, which are applicable to the synthesis of chiral pyrrolidines.

| Catalyst Type | Chiral Ligand Family | Metal Center | Typical Substrates |

| Chiral Phosphine Ligands | BINAP, DuPhos, Josiphos | Rhodium, Ruthenium | Alkenes, Ketones |

| Chiral N-Heterocyclic Carbenes | Imidazolium-based ligands | Iridium, Rhodium | Alkenes, Imines |

| Chiral Diamine Ligands | DPEN, DACH | Ruthenium | Ketones, Imines |

Chromatographic and Crystallographic Resolution Techniques for Isomeric Separation

When a synthesis produces a mixture of enantiomers (a racemate), resolution techniques can be employed to separate them. These methods are essential for obtaining enantiomerically pure compounds.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. The CSP is a solid support that has been modified with a chiral selector. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral selector, leading to different retention times and, thus, their separation. Various types of CSPs are available, including those based on polysaccharides, proteins, and synthetic chiral polymers.

Crystallographic Resolution: Diastereomeric crystallization is a classical method for resolving racemates. This technique involves reacting the racemic mixture of the amine (2,4,4-trimethylpyrrolidine) with a chiral resolving agent, which is typically a chiral carboxylic acid (e.g., tartaric acid or mandelic acid). This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. Once the desired diastereomeric salt is isolated in pure form, the chiral resolving agent can be removed by treatment with a base to yield the enantiomerically pure amine, which can then be converted to its hydrochloride salt.

The choice of the resolving agent and the crystallization solvent is critical for the successful separation of the diastereomeric salts. The efficiency of the resolution is dependent on the difference in solubility between the two diastereomeric salts.

| Resolution Technique | Principle of Separation | Key Components | Advantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Chiral Stationary Phase (CSP), Mobile Phase | High resolution, applicable to small quantities, analytical and preparative scale |

| Diastereomeric Crystallization | Different solubility of diastereomeric salts | Chiral Resolving Agent, Solvent | Scalable, cost-effective for large quantities |

Sustainable and Innovative Synthetic Approaches

The synthesis of specialized chemical compounds like this compound is increasingly guided by the need for sustainable and efficient manufacturing processes. Modern synthetic strategies are moving away from traditional batch methods towards greener and more innovative approaches that offer improved safety, scalability, and environmental performance. This section explores the integration of green chemistry principles and the application of continuous flow technology in the synthesis of substituted pyrrolidines, highlighting pathways for the advanced production of this compound and its stereoisomers.

Integration of Green Chemistry Principles in Synthesis Design

Green chemistry principles are fundamental to the development of environmentally benign and economically viable chemical processes. drugpatentwatch.com These principles encourage the use of safer chemicals and solvents, energy efficiency, waste reduction, and the application of catalysis. drugpatentwatch.commdpi.com In the context of synthesizing complex heterocyclic structures like pyrrolidines, biocatalysis and the use of eco-friendly reaction media are particularly impactful.

Biocatalysis, which employs enzymes to mediate chemical transformations, stands out for its high selectivity and mild reaction conditions. drugpatentwatch.com Enzymes often operate in aqueous solutions at ambient temperatures, significantly reducing energy consumption and the need for hazardous organic solvents. drugpatentwatch.com Recent research has demonstrated the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones using transaminases. acs.org This biocatalytic approach achieves high yields and excellent enantiomeric excess (>99.5%), showcasing a green alternative to methods that rely on heavy metal catalysts. acs.org The use of enzymes like laccase for synthesizing functionalized pyrrolidine-2,3-diones further illustrates the power of biocatalysis in creating complex stereocenters under mild conditions. rsc.org

Another key green chemistry strategy is the design of synthetic routes that maximize atom economy and minimize derivatization steps. nih.gov Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product containing substantial portions of all reactants, exemplify this principle. An MCR for synthesizing 2-pyrrolidinone (B116388) derivatives has been developed using the environmentally friendly solvent ethanol, highlighting a simple, efficient, and low-cost approach. vjol.info.vn Furthermore, engineered enzymes, such as cytochrome P411 variants, have been developed to catalyze the intramolecular C(sp3)–H amination of organic azides, providing a direct route to chiral pyrrolidines and reducing the need for protective group chemistry. acs.orgnih.gov

| Green Chemistry Principle | Synthetic Approach | Key Advantages | Example Application | Reference |

|---|---|---|---|---|

| Catalysis | Biocatalysis using Transaminases | High enantioselectivity (>99.5% ee), mild aqueous conditions, avoids heavy metals. | Asymmetric synthesis of (R)-2-(p-chlorophenyl)pyrrolidine. | acs.org |

| Safer Solvents | Use of Ethanol or Water | Reduced environmental impact, non-toxic, readily available. | Multi-component synthesis of 2-pyrrolidinone derivatives in ethanol. | vjol.info.vn |

| Atom Economy | Multi-component Reactions (MCRs) | High efficiency, reduced waste, simplified procedures. | Ugi four-component reaction for synthesizing complex adducts. | nih.gov |

| Reduce Derivatives | Enzymatic C-H Amination | Direct functionalization avoids protection/deprotection steps, shortens synthesis. | Synthesis of chiral pyrrolidines using engineered cytochrome P411. | acs.orgnih.gov |

Exploration of Continuous Flow Chemistry for Scalable Production

Continuous flow chemistry has emerged as a transformative technology for the manufacturing of fine chemicals and active pharmaceutical ingredients (APIs). nih.govaurigeneservices.com Unlike traditional batch processing, flow chemistry involves pumping reactants through a network of tubes or microreactors, enabling precise control over reaction conditions such as temperature, pressure, and residence time. mt.com This methodology offers significant advantages, including enhanced safety, improved heat and mass transfer, higher yields, and greater consistency. nih.govmt.com

The scalability of chemical production is a critical challenge that flow chemistry effectively addresses. d-nb.info Reactions that are highly exothermic or involve hazardous intermediates can be managed safely in flow reactors due to the small reaction volumes at any given moment. mt.comd-nb.info For the synthesis of this compound, which may involve energetic steps like reduction with hydrides or hydrogenation, a continuous flow setup would mitigate safety risks associated with large-scale batch operations. d-nb.infogoogle.com

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer with small internal volumes and superior heat dissipation. mt.com |

| Process Control | Difficult to maintain uniform temperature and mixing, especially at scale. | Precise control over temperature, pressure, and residence time. mt.com |

| Scalability | Scaling up often requires significant process redevelopment ("scale-up effect"). | Scalable by running the system for longer durations or "numbering-up" reactors. aurigeneservices.com |

| Efficiency & Yield | Can be lower due to side reactions and mass transfer limitations. | Often higher yields and purity due to rapid mixing and precise control. aurigeneservices.com |

| Footprint | Requires large reactor vessels and significant plant space. | Compact, smaller footprint, allowing for more flexible manufacturing setups. d-nb.info |

Elucidating the Chemical Reactivity and Transformation Mechanisms of 2,4,4 Trimethylpyrrolidine Hydrochloride

Reactivity Profiles of the Pyrrolidine (B122466) Nitrogen Center

The lone pair of electrons on the nitrogen atom of the pyrrolidine ring is the primary site of reactivity. However, the presence of two methyl groups at the C2 position and one at the C4 position introduces significant steric hindrance, which modulates its nucleophilicity and the accessibility of the nitrogen to electrophiles.

The nitrogen atom in 2,4,4-trimethylpyrrolidine readily participates in reactions with electrophiles. These reactions typically involve the deprotonation of the hydrochloride salt to the free amine, which then acts as a nucleophile.

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved through nucleophilic substitution reactions with alkyl halides or other alkylating agents. The reaction rate and yield are influenced by the steric bulk of both the pyrrolidine and the electrophile. For sterically hindered secondary amines, the use of more reactive alkylating agents, such as alkyl triflates, or harsher reaction conditions may be necessary to achieve good conversion.

N-Acylation: The nitrogen can be acylated using acid chlorides, anhydrides, or activated esters to form the corresponding amides. Due to the steric hindrance around the nitrogen, these reactions may require the use of a non-nucleophilic base to facilitate the reaction and scavenge the generated acid. Coupling agents commonly used in peptide synthesis can also be employed to facilitate the formation of the amide bond with carboxylic acids.

A representative scheme for these transformations is shown below:

Participation of 2,4,4-Trimethylpyrrolidine Hydrochloride in Metal-Catalyzed Reactions Remains Undocumented in Publicly Available Research

Extensive searches of chemical literature and databases have yielded no specific examples of this compound, or its corresponding free base, participating directly as a ligand or additive in metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. While the broader class of pyrrolidine derivatives is well-known for its role in asymmetric synthesis, often as chiral auxiliaries or organocatalysts, the specific utility of 2,4,4-trimethylpyrrolidine in the context of metal-catalyzed cross-coupling and other complex reactions is not detailed in the available scientific literature.

General literature on cross-coupling reactions highlights the use of various nitrogen-containing ligands to modulate the activity and selectivity of metal catalysts, particularly palladium. These ligands play a crucial role in the catalytic cycle by stabilizing the metal center, facilitating oxidative addition and reductive elimination, and influencing the stereochemical outcome of the reaction. However, research findings that specifically name this compound in this capacity could not be located.

The primary documented applications of substituted pyrrolidines are in the realm of organocatalysis and as chiral building blocks for the synthesis of complex molecules, including pharmaceuticals. Their rigid cyclic structure and the presence of stereocenters make them valuable for inducing chirality in chemical transformations.

Given the absence of direct research findings, it is not possible to provide detailed information, data tables, or specific transformation mechanisms regarding the participation of this compound in metal-catalyzed cross-coupling reactions. The scientific community has not, to date, published research that falls within the scope of this specific inquiry.

Strategic Applications of 2,4,4 Trimethylpyrrolidine Hydrochloride in Advanced Organic Synthesis

Utilization as a Chiral Building Block for Constructing Complex Molecular Architectures

(4S)-2,4,4-Trimethylpyrrolidine hydrochloride is a chiral compound characterized by a five-membered saturated nitrogen-containing heterocycle with three methyl groups. cymitquimica.comlookchem.com Its hydrochloride salt form typically enhances its solubility in water, a favorable property for various synthetic applications. cymitquimica.comlookchem.com As a chiral building block, it holds potential for the synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals. lookchem.com

Scaffold for the Synthesis of Diverse Heterocyclic Systems

Precursor in the Assembly of Molecular Frameworks Relevant to Research Probes

The synthesis of molecular probes for biological research often requires chiral scaffolds to ensure specific interactions with biological targets. Although direct evidence of 2,4,4-trimethylpyrrolidine hydrochloride being used as a precursor for research probes is not found in the reviewed literature, its structural features make it a plausible candidate for such applications. The development of novel therapeutic agents and materials is an area where this compound is studied for its potential, capitalizing on its unique properties and reactivity. lookchem.com

Contributions to Catalytic Systems Development

The field of asymmetric catalysis heavily relies on the development of novel chiral catalysts and ligands. Chiral pyrrolidine (B122466) derivatives have been extensively explored in this context.

Design and Application in Asymmetric Organocatalysis

Chiral amines, particularly pyrrolidine derivatives, are cornerstones of asymmetric organocatalysis. They are known to activate substrates through the formation of chiral enamines or iminium ions, enabling a wide range of enantioselective transformations. While specific studies on organocatalysts derived from this compound are not detailed in the available literature, the structural analogy to well-established catalysts like proline and its derivatives suggests its potential in this area. The steric hindrance provided by the trimethyl substitution could offer unique selectivity in certain asymmetric reactions. The general utility of chiral pyrrolidines in asymmetric synthesis is well-documented, aiming to control the stereochemistry of reactions to produce enantiomerically pure compounds. lookchem.com

Ligand Scaffolding for Transition Metal-Mediated Catalysis

Chiral pyrrolidines are also pivotal as ligand scaffolds in transition metal-catalyzed reactions. By coordinating to a metal center, these chiral ligands can create a chiral environment that influences the stereochemical outcome of the catalytic transformation. This approach is fundamental in asymmetric hydrogenation, cross-coupling reactions, and many other carbon-carbon and carbon-heteroatom bond-forming reactions. The nitrogen atom of the pyrrolidine ring and potentially other functional groups that could be introduced onto the scaffold can act as coordination sites for the metal. Although specific applications of this compound as a ligand scaffold are not explicitly reported, its chiral nature makes it a candidate for the development of new chiral ligands for transition metal catalysis.

Role in the Development of Novel Synthetic Methodologies

The introduction of new chiral building blocks can spur the development of novel synthetic methodologies. While this compound is positioned as a useful research chemical, its specific role in pioneering new synthetic methods is not yet highlighted in the scientific literature. pharmaffiliates.com The development of such methodologies would likely involve leveraging the unique steric and stereoelectronic properties of this particular substituted pyrrolidine to achieve novel reactivity or selectivity in organic transformations.

The Role of this compound in Supramolecular Chemistry Remains an Unexplored Frontier

Despite its utility in advanced organic synthesis, the integration of this compound into the realm of supramolecular assemblies for academic exploration appears to be a nascent or currently undocumented area of research. A thorough review of available scientific literature and chemical databases reveals a significant gap in information regarding the use of this specific compound as a building block or guest molecule in the construction of complex, non-covalently bonded supramolecular structures.

Supramolecular chemistry, a field that focuses on the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions, offers a vast playground for academic exploration. These interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions, are the basis for the self-assembly of intricate architectures with diverse functions. Researchers in this field continuously seek novel molecular components to create new supramolecular assemblies with unique properties and applications in areas such as drug delivery, catalysis, and materials science.

However, the specific role of this compound in this context has not been detailed in accessible research. While its structural features—a pyrrolidine ring, methyl groups, and a hydrochloride salt—could theoretically allow it to participate in various non-covalent interactions, there is no published evidence of its deliberate incorporation into supramolecular assemblies. Academic explorations in supramolecular chemistry often involve molecules with specific recognition sites or geometries that promote predictable self-assembly, and it is possible that this compound has not yet been identified as a key component for such purposes.

Consequently, there are no detailed research findings or data tables to present regarding its integration into supramolecular assemblies. The scientific community has yet to report on the specific host-guest chemistry, self-assembly behaviors, or the resulting properties of supramolecular systems that include this compound. This lack of information suggests that the potential of this compound in supramolecular chemistry is an open area for future investigation.

Systematic Derivatization and Analogue Synthesis Strategies for 2,4,4 Trimethylpyrrolidine Hydrochloride

Synthesis of N-Substituted 2,4,4-Trimethylpyrrolidine Hydrochloride Derivatives

Modification at the nitrogen atom is the most direct strategy for derivatizing the 2,4,4-trimethylpyrrolidine scaffold. As a secondary amine, it readily undergoes a variety of N-substitution reactions, including alkylation, reductive amination, and acylation, to yield a diverse library of tertiary amines and amides.

Reductive Amination: This is one of the most effective and widely used methods for N-alkylation, as it avoids the common problem of overalkylation that can occur with direct alkylation methods. nih.gov The process involves the reaction of 2,4,4-trimethylpyrrolidine with a ketone or aldehyde to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. acs.orgnih.gov The reaction is typically a one-pot procedure performed under mild, weakly acidic to neutral conditions. acs.org A variety of reducing agents can be employed, each with specific advantages regarding reactivity, selectivity, and reaction conditions. mdpi.comnih.gov

The choice of reducing agent is critical for the success of the reaction. Sodium triacetoxyborohydride (B8407120) (STAB) is a mild and highly selective reagent often used for less reactive substrates. nih.gov Sodium cyanoborohydride is also effective and can selectively reduce the iminium ion in the presence of the carbonyl starting material, though it is highly toxic. nih.govmdpi.com Sodium borohydride (B1222165) can also be used, but it requires careful control of the reaction, as it can also reduce the starting aldehyde or ketone. nih.gov

| Reducing Agent | Abbreviation | Typical Solvents | Key Characteristics |

|---|---|---|---|

| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | DCE, DCM, THF | Mild and selective; sensitive to water; not compatible with methanol. nih.gov |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol | Selectively reduces iminium ions; highly toxic; not sensitive to water. nih.govnih.gov |

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Can reduce aldehydes/ketones; added after imine formation is complete. nih.gov |

Direct Alkylation: N-alkylation can also be achieved through the direct reaction of 2,4,4-trimethylpyrrolidine with alkyl halides or other electrophiles in a classic SN2 reaction. acs.org While straightforward, this method can be difficult to control, often leading to the formation of quaternary ammonium (B1175870) salts due to overalkylation, especially with reactive alkylating agents. nih.gov The steric hindrance provided by the methyl groups on the pyrrolidine (B122466) ring can help mitigate this to some extent compared to less hindered secondary amines.

Acylation: The synthesis of N-acyl derivatives is readily accomplished by reacting 2,4,4-trimethylpyrrolidine with acylating agents such as acyl chlorides or acid anhydrides. This reaction typically proceeds under basic conditions to neutralize the HCl byproduct and yields stable amide products. This strategy is useful for introducing a wide range of functional groups and for creating peptide-like structures.

Functionalization at Carbon Centers for Structural Diversification

While N-substitution is a primary strategy, modifying the carbon skeleton of the pyrrolidine ring offers a pathway to more profound structural diversification. These modifications can involve the stereoselective introduction of new substituents or the alteration of the ring itself.

Modern synthetic methods allow for the direct functionalization of C-H bonds, which is an atom-economical approach to creating complexity. rsc.org For pyrrolidines, α-C-H functionalization is a common strategy. nih.govacs.org For the 2,4,4-trimethylpyrrolidine scaffold, the C-H bonds at the C-5 position (CH₂) and the C-3 position (CH₂) are potential sites for such reactions. Directed C-H activation, using a directing group temporarily installed on the nitrogen, can provide high levels of regio- and stereoselectivity for functionalizing specific carbon centers, such as the C-4 position. acs.org

Cycloaddition reactions are another powerful tool for constructing highly substituted pyrrolidine rings from acyclic precursors. acs.orgua.es For example, [3+2] cycloadditions between azomethine ylides and alkenes can generate densely functionalized pyrrolidines with multiple stereocenters. acs.orgua.es While this approach builds the ring from scratch rather than modifying a pre-existing one, it represents a key strategy for accessing analogues that would be difficult to prepare through direct functionalization. Similarly, the stereoselective reduction of substituted pyrroles can yield highly substituted pyrrolidines with excellent diastereoselectivity. nih.govacs.org

Design and Preparation of Conformationally Constrained Analogues

Restricting the conformational flexibility of a molecule is a common strategy in drug design to lock it into a bioactive conformation, potentially increasing potency and selectivity. For the 2,4,4-trimethylpyrrolidine scaffold, conformational constraint can be achieved by introducing additional cyclic structures.

One approach is the synthesis of bicyclic analogues. For instance, the creation of a 2,4-methanopyrrolidine scaffold introduces a methylene (B1212753) bridge between the C-2 and C-4 positions. researchgate.netnih.gov This creates a rigid, bicyclo[2.1.1]hexane-like core that severely restricts the puckering of the pyrrolidine ring. researchgate.net Such analogues can serve as conformationally constrained bioisosteres of the parent pyrrolidine. researchgate.net The synthesis of these systems can be achieved through methods like intramolecular photochemical [2+2] cycloadditions. nih.gov Another strategy involves connecting a substituent on the nitrogen atom back to one of the ring carbons, forming a fused ring system. nih.gov

The inherent steric hindrance from the gem-dimethyl group at the C-4 position already imparts a degree of conformational constraint on the pyrrolidine ring, influencing its preferred puckering and the orientation of substituents. researchgate.net

Structure-Reactivity Relationships and Their Impact on Synthetic Utility

The unique structure of 2,4,4-trimethylpyrrolidine, particularly the presence of methyl groups at the C-2 and C-4 positions, significantly influences its reactivity and, consequently, its utility in synthesis.

The steric hindrance caused by these methyl groups is a dominant factor. The gem-dimethyl group at C-4, in particular, can influence the approach of reagents to the molecule. researchgate.net This steric bulk can be challenging in certain reactions. For example, in the reductive amination with sterically demanding ketones, the formation of the intermediate iminium ion can be slow and disfavored, leading to lower yields compared to less hindered secondary amines. nih.govresearchgate.net

However, this steric hindrance can also be advantageous. It can prevent undesirable side reactions, such as the overalkylation mentioned previously. nih.gov In stereoselective synthesis, the existing stereocenter at C-4 can direct the stereochemical outcome of reactions at other positions on the ring, acting as a chiral auxiliary. lookchem.com Furthermore, the gem-dimethyl group can confer favorable pharmacokinetic properties in medicinal chemistry contexts, for example, by blocking sites of metabolic oxidation, which can increase the metabolic stability of a drug candidate. researchgate.net This "metabolic blocking" effect is a well-established strategy in drug design. researchgate.net The Thorpe-Ingold effect, where gem-dialkyl substitution can favor ring-closing reactions, is another important principle that can be exploited in the synthesis of more complex derivatives. researchgate.net Therefore, a thorough understanding of these structure-reactivity relationships is crucial for effectively utilizing this compound as a scaffold in synthetic chemistry.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,4,4 Trimethylpyrrolidine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2,4,4-Trimethylpyrrolidine hydrochloride in solution. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled. For a definitive analysis, a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments is employed.

Based on the structure, the following ¹H and ¹³C NMR signals can be predicted. The hydrochloride salt form and the choice of solvent (e.g., D₂O, DMSO-d₆) will influence the exact chemical shifts, particularly for protons attached or adjacent to the nitrogen atom.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |

|---|---|---|---|

| 1 (N-H₂) | 8.5 - 9.5 | - | Broad singlet |

| 2 (C) | - | ~65 | Quaternary carbon |

| 2a (CH₃) | ~1.3 | ~25 | Singlet |

| 2b (CH₃) | ~1.3 | ~25 | Singlet |

| 3 (CH₂) | ~1.8 (A), ~2.0 (B) | ~50 | AB quartet or two multiplets |

| 4 (C) | - | ~35 | Quaternary carbon |

| 4a (CH₃) | ~1.1 | ~28 | Singlet |

Note: The table presents predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

While 1D NMR provides initial data, 2D NMR experiments are crucial for confirming the connectivity of the atomic framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, the primary correlation would be observed between the diastereotopic protons of the C3 methylene (B1212753) group and the diastereotopic protons of the C5 methylene group, confirming the pyrrolidine (B122466) ring's backbone connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s). For example, the proton signals predicted around 1.8-2.0 ppm would show a cross-peak to the carbon signal at ~50 ppm, assigning them to the C3 position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is vital for connecting different spin systems and identifying quaternary carbons. Key HMBC correlations would include:

The methyl protons at C2a/C2b (~1.3 ppm) correlating to the quaternary carbon C2 (~65 ppm) and the methylene carbon C3 (~50 ppm).

The methyl protons at C4a (~1.1 ppm) correlating to the quaternary carbon C4 (~35 ppm), as well as carbons C3 (~50 ppm) and C5 (~60 ppm).

The methylene protons at C5 (~3.2-3.4 ppm) correlating to the quaternary carbon C4 (~35 ppm).

Predicted 2D NMR Correlations

| Proton Signal | COSY Correlations | HSQC Correlation (Carbon) | Key HMBC Correlations (Carbons) |

|---|---|---|---|

| H3 (~1.8, 2.0 ppm) | H5 | C3 | C2, C4, C5 |

| H5 (~3.2, 3.4 ppm) | H3 | C5 | C4, C2 |

| H2a/H2b (~1.3 ppm) | None | C2a/C2b | C2, C3 |

Since this compound is a chiral molecule, determining its enantiomeric purity is often necessary. Chiral NMR spectroscopy provides a direct method for this analysis without physical separation. This is typically achieved by using a chiral solvating agent (CSA) .

The CSA, itself an enantiomerically pure compound, forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different spatial arrangements and, consequently, slightly different magnetic environments. This difference results in the splitting of NMR signals of the analyte, allowing for the direct observation and quantification of each enantiomer. For example, adding a CSA like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol could cause the singlet for the C4-methyl group to resolve into two distinct singlets, one for each enantiomer. The relative integration of these two signals provides a precise measurement of the enantiomeric excess (ee).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information on the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and offering structural clues.

HRMS measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the elemental composition of the molecule, providing strong evidence for its chemical formula. For this compound, analysis would be performed on the free base (C₇H₁₅N) after protonation.

Predicted HRMS Data for the Protonated Molecule [M+H]⁺

| Formula | Calculated Exact Mass |

|---|

An experimentally observed mass that matches this calculated value to within a few parts per million (ppm) would confirm the elemental formula.

In tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺, m/z 114.1) is isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure. For cyclic amines like 2,4,4-trimethylpyrrolidine, fragmentation is often initiated by cleavage of bonds adjacent to the nitrogen atom (alpha-cleavage) or through ring-opening mechanisms.

A plausible fragmentation pathway would involve:

Alpha-cleavage: Loss of a methyl radical (•CH₃) from the C2 position to form a stable, resonance-stabilized iminium ion.

Ring-opening and subsequent fragmentation: Cleavage of the C-C bonds in the pyrrolidine ring can lead to the loss of neutral molecules like ethylene (B1197577) or propene.

Predicted Major Fragment Ions in MS/MS

| m/z (Predicted) | Proposed Formula | Proposed Loss from Precursor (m/z 114) |

|---|---|---|

| 99.1021 | [C₆H₁₃N]⁺ | •CH₃ (Methyl radical) |

| 86.0966 | [C₅H₁₂N]⁺ | C₂H₄ (Ethene) |

| 70.0653 | [C₄H₈N]⁺ | C₃H₆ (Propene) |

Note: The proposed fragmentation is based on general principles of amine fragmentation. wvu.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, a secondary amine salt, the spectra would be characterized by vibrations of the N-H₂⁺, C-H, C-N, and C-C bonds.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an amine hydrochloride is the very broad and strong absorption band corresponding to the N-H₂⁺ stretching vibrations, typically found in the 2700-3000 cm⁻¹ region. This broadness is due to extensive hydrogen bonding in the solid state. The C-H stretching vibrations of the methyl and methylene groups will appear as sharper peaks around 2850-2960 cm⁻¹, often superimposed on the broad N-H₂⁺ band. researchgate.net An N-H₂⁺ bending (scissoring) vibration is expected in the 1560-1620 cm⁻¹ range. researchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to IR. While polar bonds like N-H⁺ give strong IR signals, non-polar bonds often produce strong Raman signals. Therefore, the C-C backbone and symmetric C-H stretching vibrations may be more prominent in the Raman spectrum.

Predicted Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy | Intensity |

|---|---|---|---|

| ~2960 | C-H (asymmetric stretch) | IR/Raman | Strong |

| ~2870 | C-H (symmetric stretch) | IR/Raman | Medium |

| 2700-3000 | N-H₂⁺ (stretch) | IR | Strong, Broad |

| ~1590 | N-H₂⁺ (bend) | IR | Medium |

| ~1465 | C-H (bend) | IR/Raman | Medium |

| 1100-1250 | C-N (stretch) | IR/Raman | Medium |

This combined spectroscopic approach provides a robust and comprehensive characterization of this compound, ensuring its structural integrity and purity.

X-ray Crystallography for Definitive Solid-State Structural Determination

For a chiral amine salt like this compound, single-crystal X-ray diffraction would yield a wealth of structural information. The process involves irradiating a single crystal of the compound with a focused X-ray beam and analyzing the resulting diffraction pattern. The scattered X-rays create a unique pattern of spots, the intensities and positions of which are used to calculate the electron density map of the crystal, and from that, the atomic positions.

Illustrative Crystallographic Data for a Substituted Pyrrolidine Hydrochloride

Below is a hypothetical data table illustrating the kind of information that would be obtained from an X-ray crystallographic analysis of this compound. This data is representative of similar small-molecule hydrochloride salts and is for illustrative purposes only.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 825.4 |

| Z (molecules per cell) | 4 |

| N-H···Cl Bond Length (Å) | 3.15 |

This definitive structural information is invaluable for computational modeling, understanding intermolecular interactions in the solid state, and confirming the outcome of stereoselective syntheses.

Chromatographic Techniques for Purity Assessment and Isomeric Separation

Chromatographic methods are indispensable for assessing the chemical and enantiomeric purity of compounds like this compound. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Given that 2,4,4-Trimethylpyrrolidine is a chiral molecule, distinguishing between its enantiomers is critical. Chiral HPLC is the premier technique for this purpose. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of chiral compounds, including amines. The analysis would provide the enantiomeric excess (ee) of a sample, a critical measure of its optical purity.

Illustrative Chiral HPLC Separation Parameters

This table provides a hypothetical set of conditions for the chiral separation of 2,4,4-Trimethylpyrrolidine enantiomers.

| Parameter | Hypothetical Condition/Value |

| Column | Chiral stationary phase (e.g., cellulose-based) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (S-enantiomer) | 8.5 min |

| Retention Time (R-enantiomer) | 10.2 min |

| Resolution (Rs) | >1.5 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds and identifying impurities. For the analysis of an amine hydrochloride salt, a derivatization step to a more volatile form or analysis of the free base may be necessary. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted components and records their mass-to-charge ratios, providing a unique "fingerprint" for each compound.

The mass spectrum of 2,4,4-Trimethylpyrrolidine would be expected to show a molecular ion peak corresponding to the free base, followed by a characteristic fragmentation pattern. Common fragmentation pathways for pyrrolidine derivatives involve the loss of methyl groups and cleavage of the pyrrolidine ring. This allows for the identification of structurally related impurities.

Hypothetical GC-MS Fragmentation Data for 2,4,4-Trimethylpyrrolidine

The following table illustrates the expected major fragments in the mass spectrum of the free base form of the title compound.

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Identity |

| 113 | [M]⁺ (Molecular Ion) |

| 98 | [M - CH₃]⁺ |

| 70 | Pyrrolidine ring fragment |

| 57 | [C₄H₉]⁺ fragment |

Computational Chemistry and Theoretical Investigations of 2,4,4 Trimethylpyrrolidine Hydrochloride

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, which include Density Functional Theory (DFT) and ab initio techniques, provide insights into the electronic distribution, molecular geometry, and energetic properties of 2,4,4-Trimethylpyrrolidine hydrochloride.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for exploring reaction mechanisms, determining transition state geometries, and calculating activation energies. For a molecule like this compound, DFT studies can elucidate the pathways of reactions it might undergo, such as N-alkylation, ring-opening, or reactions involving the hydrochloride counter-ion.

For this compound, a hypothetical DFT study on its decomposition pathway could involve mapping the potential energy surface for the elimination of HCl. The calculations would identify the transition state for this reaction and the associated activation energy, providing insights into the thermal stability of the salt.

A theoretical investigation into a reaction involving a substituted pyrrolidine (B122466) could yield data such as the following, which illustrates the relative free energies of intermediates and transition states.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Starting Pyrrolidine Derivative + Reagent | 0.0 |

| TS1 | First Transition State | +15.2 |

| Intermediate 1 | Covalently Bound Intermediate | -5.4 |

| TS2 | Second Transition State (Rate-Determining) | +21.8 |

| Intermediate 2 | Rearranged Intermediate | -12.1 |

| TS3 | Final Transition State | +8.5 |

| Products | Final Product + Byproducts | -25.0 |

This is a hypothetical data table for illustrative purposes.

Conformational Analysis and Energy Landscapes via Ab Initio Methods

The pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as "envelope" and "twist" forms. The substituents on the ring, in this case, three methyl groups, will influence the relative energies of these conformers. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are employed to perform detailed conformational analyses and to map the potential energy landscape.

Studies on the parent pyrrolidine molecule have shown that the energy barrier for interconversion between the N-H axial and equatorial forms is very low, approximately 0.6 kcal/mol, proceeding through a pseudorotation pathway. rsc.org For N-substituted pyrrolidines, the conformational preferences and the energy barriers between conformers are influenced by the nature of the substituent. researchgate.net In the case of this compound, the protonated nitrogen atom and the three methyl groups will create steric interactions that dictate the most stable conformations. The gem-dimethyl group at the C4 position would significantly restrict the flexibility of that part of the ring.

A computational study on substituted pyrrolidinium (B1226570) cations containing an ethoxy group in the alkyl side chain revealed that the lowest energy conformer for each cation adopts an equatorial-envelope geometry. researchgate.net This suggests that the 2,4,4-trimethylpyrrolidinium cation would also have a preferred low-energy conformation that minimizes steric strain.

The relative energies of different conformers of a substituted pyrrolidinium cation can be calculated, as illustrated in the hypothetical table below.

| Conformer | Ring Pucker | N-Substituent Orientation | Relative Energy (kcal/mol) |

| 1 | C2-endo (Twist) | Equatorial | 0.00 |

| 2 | C3-exo (Envelope) | Equatorial | 0.45 |

| 3 | C2-endo (Twist) | Axial | 1.80 |

| 4 | C3-exo (Envelope) | Axial | 2.15 |

This data is representative of typical energy differences found in conformational studies of substituted pyrrolidines and is for illustrative purposes.

Molecular Dynamics Simulations for Investigating Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the dynamics, structure, and thermodynamics of condensed phases. For this compound, MD simulations could be used to study its behavior in solution or in the solid state.

In solution, MD simulations can reveal details about the solvation shell of the 2,4,4-trimethylpyrrolidinium cation and the chloride anion, including the number of solvent molecules in the first solvation shell and their residence times. It can also be used to study ion pairing and aggregation.

MD simulations have been extensively used to study ionic liquids, many of which are based on pyrrolidinium cations. aip.orgrsc.orgnih.govresearchgate.net These studies have provided valuable information on the structure of the liquid at interfaces, the transport properties (such as diffusion coefficients and conductivity), and the nature of the intermolecular forces between the cations and anions. rsc.orgnih.govresearchgate.net For instance, simulations of N-butyl-N-methylpyrrolidinium dicyanamide (B8802431) at a graphene interface showed that the pyrrolidinium rings tend to lie parallel to the electrode surface. rsc.org Such insights are crucial for applications of these materials in devices like batteries and supercapacitors. The study of lithium-doped pyrrolidinium-based ionic liquids has also been explored, showing how the cation structure affects the lithium coordination shell. nih.gov

In Silico Prediction of Spectroscopic Parameters and Reaction Mechanisms

Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for the identification and characterization of new compounds. For this compound, methods like DFT can be used to predict its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Raman spectra.

The prediction of NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule. kettering.edu By comparing the calculated shifts with experimental data, it is possible to confirm the structure of a molecule or to assign the signals in a complex spectrum. researchgate.net A protocol combining force-field based conformation generation, filtering with a machine learning model, and subsequent DFT optimization and chemical shift calculation has been shown to be an efficient method for conformationally flexible molecules. kettering.edu

Similarly, the calculation of vibrational frequencies can aid in the interpretation of IR and Raman spectra. A detailed reassignment of the experimental vibrational frequencies of pyrrolidine and its deuterated isotopomer has been performed using scaled quantum mechanical force fields computed at different levels of theory. acs.org This approach could be extended to this compound to predict its characteristic vibrational modes.

Computational Design and Screening of Novel this compound Derivatives and Catalysts

Computational methods are increasingly used in the rational design of new molecules with specific properties. For this compound, this could involve designing derivatives with enhanced catalytic activity, improved physical properties, or specific biological activities.

Quantitative Structure-Activity Relationship (QSAR) studies are a common approach in drug design and materials science. nih.govnih.govniscpr.res.inscispace.com A QSAR model establishes a mathematical relationship between the chemical structure and a particular property (e.g., biological activity, toxicity, or catalytic efficiency). For a series of pyrrolidine derivatives, a QSAR model could be developed to predict their activity as, for example, enzyme inhibitors. nih.govnih.govniscpr.res.in Such models can then be used to virtually screen large libraries of compounds to identify promising candidates for synthesis and testing.

The design of novel catalysts is another area where computational chemistry plays a crucial role. Pyrrolidine-based structures are central to many organocatalysts. acs.orgresearchgate.net DFT calculations can be used to design and screen new pyrrolidine-based catalysts with improved selectivity and activity. abu.edu.ng For example, a study on pyrrolidine-based organocatalysts for the asymmetric aldol (B89426) reaction used DFT to generate descriptors for a QSPR (Quantitative Structure-Property Relationship) model, which was then used to design new catalyst candidates. abu.edu.ng The reaction mechanism for the designed catalyst was then studied in detail using DFT to calculate activation energies and rate constants. abu.edu.ng Similarly, DFT has been used to analyze the chiral binding pocket of pyrrolidinyl gold(I) complexes to understand the origins of enantioselectivity in catalytic reactions. nih.govacs.orgresearchgate.netchemrxiv.org

A hypothetical QSAR model for a series of pyrrolidine derivatives might yield the following equation:

pIC50 = 0.5 * LogP - 0.2 * TPSA + 0.8 * AROM - 1.5

| Parameter | Description | Value |

| R² | Coefficient of determination | 0.85 |

| Q² | Cross-validated R² | 0.78 |

| LogP | Logarithm of the octanol-water partition coefficient | - |

| TPSA | Topological Polar Surface Area | - |

| AROM | Number of aromatic rings | - |

This is a hypothetical QSAR model for illustrative purposes.

Emerging Research Directions and Future Perspectives for 2,4,4 Trimethylpyrrolidine Hydrochloride in Chemical Sciences

Integration into Advanced Materials Science Research, e.g., Polymer Chemistry and Metal-Organic Frameworks

While direct applications of 2,4,4-trimethylpyrrolidine hydrochloride in materials science are not yet extensively documented, the known functionalities of pyrrolidine (B122466) derivatives suggest promising avenues for exploration. The incorporation of pyrrolidine-based scaffolds into polymers and metal-organic frameworks (MOFs) is an active area of research, indicating a clear potential for this specific compound.

Polymer Chemistry: Pyrrolidine and its derivatives are being integrated into porous organic polymers (POPs) to create materials with unique catalytic and physical properties. rsc.orguva.es For instance, chiral porous polymers based on pyrrolidine have been developed for use as heterogeneous organocatalysts, demonstrating high efficiency and recyclability in aqueous environments. rsc.org Similarly, porous polymeric spheres containing pyrrolidone units have been synthesized for applications in separation technologies and chromatography. mdpi.com The 2,4,4-trimethylpyrrolidine moiety, particularly its chiral (S)-isomer, could be incorporated as a monomer or a functionalizing agent into polymer chains. This could lead to the development of novel chiral stationary phases for enantioselective chromatography or polymers with specific recognition capabilities.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The functionalization of these frameworks with specific chemical moieties can tailor their properties for applications in catalysis, gas storage, and sensing. Chiral pyrrolidine derivatives, such as proline, have been successfully incorporated into MOF structures to create heterogeneous catalysts for asymmetric reactions. researchgate.netrsc.org A pyrrolidine-fused chlorin (B1196114) derivative has also been integrated into a UiO-66(Hf) MOF to develop a material for sensing nitrogen dioxide (NO2). mdpi.com

Given this context, this compound could serve as a valuable ligand or building block for new MOFs. The trimethyl substitution pattern could influence the pore size and environment within the framework, while the chirality of an enantiomerically pure form could be exploited to induce asymmetry for enantioselective catalysis or separation. researchgate.net

Exploration in Bio-orthogonal Chemistry and Chemical Biology Tool Development (as a scaffold)

Bio-orthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biological processes. researchgate.netnih.gov These reactions typically involve pairs of functional groups, or "handles," that are abiotic and react selectively with each other. researchgate.net The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry due to its favorable three-dimensional shape, which facilitates effective interactions with biological targets. researchgate.netnih.gov

While this compound has not been specifically reported in bio-orthogonal applications, its structural framework presents a significant opportunity. It can be envisioned as a core scaffold upon which bio-orthogonal functional groups (e.g., azides, strained alkynes, tetrazines) could be installed. nih.govmdpi.com By functionalizing the pyrrolidine nitrogen or one of the methyl groups, researchers could create novel chemical probes.

Such probes could be used for:

Molecular Imaging: Attaching a fluorescent dye to the pyrrolidine scaffold via a bio-orthogonal reaction could allow for the visualization of specific biological targets or processes in living cells.

Target Identification: By incorporating a photo-affinity label and a bio-orthogonal handle, the scaffold could be used to identify the protein binding partners of a bioactive molecule derived from the pyrrolidine structure.

Drug Delivery: The pyrrolidine scaffold could be part of a prodrug strategy where a therapeutic agent is released at a specific site through a bio-orthogonal cleavage reaction.

The development of 2,4,4-trimethylpyrrolidine-based tools would leverage the desirable physicochemical properties of the pyrrolidine ring for applications in chemical biology. researchgate.net

Development of Highly Efficient and Atom-Economical Synthetic Routes

The utility of any chemical building block is directly related to the efficiency and cost-effectiveness of its synthesis. Future research will likely focus on developing more streamlined, atom-economical, and environmentally benign routes to this compound. Atom economy is a principle of green chemistry that emphasizes maximizing the incorporation of all materials from the starting reagents into the final product. nih.govresearchgate.net

A documented synthetic pathway for producing chiral (S)-2,2,4-trimethylpyrrolidine hydrochloride involves a multi-step process starting from 2,2,6,6-tetramethyl-piperidin-4-one. google.comgoogle.com This process, outlined in the table below, includes a ring contraction, enantioselective hydrogenation, and reduction, followed by salt formation. google.comgoogle.com

| Step | Transformation | Key Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Ring Contraction | Chloroform (B151607), Base, then Acid | 5,5-dimethyl-3-methylenepyrrolidin-2-one |

| 2 | Enantioselective Hydrogenation | Chiral Ruthenium catalyst, H₂ | (S)-3,5,5-trimethyl-pyrrolidin-2-one |

| 3 | Reduction of Amide | Hydride reducing agent (e.g., LiAlH₄) | (S)-2,2,4-trimethylpyrrolidine |

| 4 | Salt Formation | Hydrochloric acid (HCl) | (S)-2,2,4-trimethylpyrrolidine hydrochloride |

Future research could focus on improving this pathway by:

Developing catalytic cascade reactions that combine multiple steps into a single operation, reducing waste and improving efficiency. nih.govacs.org

Exploring alternative starting materials that allow for a more direct synthesis with fewer steps.

Challenges and Opportunities in Stereoselective Synthesis of Pyrrolidine Derivatives for Academic Pursuits

The synthesis of enantiomerically pure pyrrolidine derivatives is a significant challenge in organic chemistry due to the potential for multiple stereocenters. mdpi.comua.es The 2,4,4-trimethylpyrrolidine structure features a single stereocenter at the C4 position. Accessing both enantiomers in high purity is crucial, as they can exhibit different biological activities or serve as distinct chiral building blocks. researchgate.net

Challenges:

Stereocontrol: The primary challenge is the stereoselective introduction of the methyl group at the C4 position. In the route described previously, this is achieved via asymmetric hydrogenation of an exocyclic double bond. google.com Developing alternative methods, such as diastereoselective alkylations or cycloadditions, that offer high levels of control remains an area of interest. ua.eschemistryviews.org

Substituent Effects: The gem-dimethyl group at the C2 position can sterically hinder certain synthetic transformations, requiring carefully optimized reaction conditions.

Purification: Separating diastereomers or enantiomers can be challenging and costly, making the development of highly selective reactions paramount.

Opportunities:

Asymmetric Catalysis: There is a significant opportunity to apply modern asymmetric catalysis to the synthesis of 2,4,4-trimethylpyrrolidine. For example, catalytic asymmetric [3+2] cycloadditions of azomethine ylides with appropriately substituted alkenes could potentially construct the pyrrolidine ring with the desired stereochemistry in a single step. ua.es

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, is a common strategy for synthesizing chiral pyrrolidines. mdpi.com Developing a novel route starting from a chiral precursor could provide an alternative and efficient pathway to enantiopure 2,4,4-trimethylpyrrolidine.

Development of New Chiral Auxiliaries: Once synthesized in enantiopure form, (S)- or (R)-2,4,4-trimethylpyrrolidine hydrochloride could be explored as a new chiral auxiliary or organocatalyst. lookchem.com Its specific steric and electronic properties could offer unique advantages in controlling the stereochemical outcome of various organic reactions.

The continued exploration of stereoselective synthetic methods will be essential for unlocking the full potential of this compound and its derivatives in academic and industrial research. mdpi.comnih.gov

Q & A

Q. What are the critical considerations for optimizing the synthesis of 2,4,4-trimethylpyrrolidine hydrochloride to ensure high enantiomeric purity?

Methodological Answer: Synthesis optimization should focus on stereochemical control during alkylation and cyclization steps. For pyrrolidine derivatives, asymmetric catalysis (e.g., chiral auxiliaries or transition-metal catalysts) is often employed to minimize racemization . Post-synthetic purification via recrystallization in polar aprotic solvents (e.g., acetonitrile/ethanol mixtures) can enhance enantiomeric purity. Monitor intermediates using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and a mobile phase of hexane/isopropanol (90:10) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR : Compare H and C NMR spectra with computational predictions (e.g., DFT calculations). Key signals include δ~2.8–3.2 ppm (pyrrolidine ring protons) and δ~1.2–1.5 ppm (methyl groups) .

- Mass Spectrometry : Use high-resolution ESI-MS to confirm the molecular ion peak [M+H] at m/z corresponding to CHClN (calc. 162.11 for free base; add HCl for adducts) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns in the hydrochloride salt form .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

Methodological Answer: Prioritize aqueous buffers (pH 4–6) for hydrochloride salt solubility. For non-polar applications, DMSO or DMF (≤1% v/v) is suitable. Stability studies should include accelerated degradation tests under UV light (λ = 254 nm) and thermal stress (40–60°C) to assess photolytic and thermal decomposition .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its binding affinity to biological targets (e.g., ion channels)?

Methodological Answer: Use molecular docking simulations (e.g., AutoDock Vina) to model interactions between enantiomers and target proteins. Compare binding energies of (R)- and (S)-configurations. Validate with functional assays (e.g., patch-clamp electrophysiology for ion channel modulation) . For example, methyl groups at C2 and C4 may sterically hinder binding in certain conformations, reducing efficacy .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC50_{50}50 values across studies)?

Methodological Answer:

- Assay Standardization : Ensure consistent buffer conditions (e.g., ionic strength, pH) and cell lines.